Regulatory Exclusion from Flavor and Fragrance Use: A Definitive Differentiator
2-Pentyl-1,3-benzothiazole is explicitly flagged as 'not for fragrance use' and 'not for flavor use' in authoritative ingredient databases [1]. This contrasts directly with 2-butylbenzothiazole, which is documented as a flavor component in roasted coconut and cashew nuts [2], and 2-hexylbenzothiazole, which is identified as a volatile flavor component of roasted peanuts [3].
| Evidence Dimension | Regulatory and application status (flavor/fragrance use) |
|---|---|
| Target Compound Data | Explicitly NOT for flavor use; NOT for fragrance use |
| Comparator Or Baseline | 2-Butylbenzothiazole: documented flavor component; 2-Hexylbenzothiazole: documented flavor component |
| Quantified Difference | Qualitative exclusion (target) vs. documented inclusion (comparators) |
| Conditions | Database curation based on industry usage and safety evaluations |
Why This Matters
For procurement in flavor/fragrance R&D or food science, selecting 2-pentylbenzothiazole over its homologs is a deliberate choice to avoid compounds with established sensory roles, thereby serving as a negative control or a non-interfering matrix component.
- [1] Perflavory. 2-pentyl benzothiazole, 20614-71-5: Recommendation for 2-pentyl benzothiazole usage levels up to: not for fragrance use. Recommendation for 2-pentyl benzothiazole flavor usage levels up to: not for flavor use. View Source
- [2] ContaminantDB. 2-Butylbenzothiazole (CHEM033329): flavour component in roasted coconut and cashew nuts. View Source
- [3] ContaminantDB. 2-Hexylbenzothiazole (CHEM033330): volatile flavour component of roasted peanuts. View Source
